4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline
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Overview
Description
4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline is a heterocyclic compound that features a triazole ring attached to an aniline moiety via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline typically involves the reaction of 4-hydroxyaniline with 5-isopropyl-1H-1,2,4-triazole-3-methanol under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated triazole derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline moiety can yield nitroaniline derivatives, while substitution reactions can introduce various functional groups onto the methoxy linker.
Scientific Research Applications
4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It may be explored for its potential as a pharmacophore in drug design, particularly for its triazole moiety which is known for its biological activity.
Industry: The compound can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes or receptors, modulating their activity. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-methyl-1H-1,2,4-triazol-3-yl)methoxy)aniline
- 4-((5-ethyl-1H-1,2,4-triazol-3-yl)methoxy)aniline
- 4-((5-propyl-1H-1,2,4-triazol-3-yl)methoxy)aniline
Uniqueness
4-((5-isopropyl-1H-1,2,4-triazol-3-yl)methoxy)aniline is unique due to the presence of the isopropyl group on the triazole ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.
Properties
IUPAC Name |
4-[(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methoxy]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O/c1-8(2)12-14-11(15-16-12)7-17-10-5-3-9(13)4-6-10/h3-6,8H,7,13H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEQMMWBHAUQLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)COC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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